1-benzyl-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine
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Description
The compound “1-benzyl-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine” is a complex organic molecule that belongs to the class of triazoles . Triazoles are a group of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are known for their versatile biological activities and are present in a broad variety of compounds with both biological and industrial significance .
Molecular Structure Analysis
The molecular structure of triazole compounds is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The specific molecular structure of “this compound” is not detailed in the available resources.Mechanism of Action
Target of Action
Compounds with similar structures, such as the [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 h )-one scaffold and its analogues, have been found to interact with a variety of enzymes and receptors . These interactions contribute to their diverse biological activities, including antibacterial, anti-HIV, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic effects .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the observed biological activities.
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways due to their ability to bind with different enzymes and receptors . The downstream effects of these interactions can vary widely, depending on the specific targets and the nature of the interactions.
Result of Action
Compounds with similar structures have been found to have a range of biological activities, including antibacterial, anti-hiv, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic effects . These effects are likely the result of the compound’s interactions with its targets.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-benzyl-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine are largely determined by its unique structure. The presence of the triazole ring, for instance, allows it to bind readily with a variety of enzymes and receptors in the biological system . The nature of these interactions is largely dependent on the specific biomolecules involved .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these mechanisms are complex and depend on the specific biological context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation.
Properties
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O2S/c1-20-11-13-22(14-12-20)36(34,35)27-26-28-25(23-9-5-6-10-24(23)33(26)30-29-27)32-17-15-31(16-18-32)19-21-7-3-2-4-8-21/h2-14H,15-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFPTXFBZMJULJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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